Spectroscopic C-H Bond Activation: A Technical Guide to the Characterization of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone
Spectroscopic C-H Bond Activation: A Technical Guide to the Characterization of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone
This guide provides an in-depth technical analysis of the spectroscopic data for the novel heterocyclic compound, 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone. Designed for researchers, scientists, and professionals in drug development, this document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecular structure of this compound. Beyond a mere presentation of data, this guide will elucidate the rationale behind the experimental methodologies and the interpretation of the spectral features, offering a comprehensive understanding of the molecule's structural characteristics.
Introduction
1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone is a substituted pyrazole derivative. The pyrazole moiety is a well-known scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a 2-fluorophenyl group at the N1 position and an acetyl group at the C4 position of the pyrazole ring is anticipated to modulate its physicochemical and pharmacological properties. Accurate structural elucidation through spectroscopic methods is a critical first step in the discovery and development of new chemical entities. This guide will serve as a key reference for the characterization of this and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone, both ¹H and ¹³C NMR data are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | s | 1H | H-5 (pyrazole) |
| ~8.10 | s | 1H | H-3 (pyrazole) |
| ~7.80 | m | 1H | Ar-H |
| ~7.50 | m | 2H | Ar-H |
| ~7.35 | m | 1H | Ar-H |
| 2.55 | s | 3H | -C(O)CH₃ |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Interpretation and Rationale:
The ¹H NMR spectrum is expected to display distinct signals corresponding to the pyrazole ring protons, the 2-fluorophenyl protons, and the acetyl methyl protons.
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Pyrazole Protons: The protons at the C3 and C5 positions of the pyrazole ring are expected to appear as singlets in the downfield region (~8.10 and ~8.40 ppm, respectively). Their deshielded nature is due to the aromaticity of the pyrazole ring and the electron-withdrawing effect of the adjacent nitrogen atoms.
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2-Fluorophenyl Protons: The four protons of the 2-fluorophenyl group will present as a complex multiplet pattern in the aromatic region (~7.35-7.80 ppm). The complexity arises from both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F).
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Acetyl Protons: A sharp singlet integrating to three protons is predicted at approximately 2.55 ppm. This upfield shift is characteristic of methyl protons adjacent to a carbonyl group.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[1] The sample should be fully dissolved; gentle vortexing can be applied. Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer's probe. The magnetic field is then homogenized through a process called shimming to obtain high-resolution spectra.
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Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
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Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Finally, the signals are integrated to determine the relative number of protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) (ppm) | Assignment |
| ~195 | -C(O)CH₃ |
| ~158 (d, J ≈ 250 Hz) | C-F (Ar) |
| ~142 | C-5 (pyrazole) |
| ~138 | C-3 (pyrazole) |
| ~131 (d, J ≈ 8 Hz) | Ar-C |
| ~129 (d, J ≈ 4 Hz) | Ar-C |
| ~127 | C-4 (pyrazole) |
| ~125 (d, J ≈ 1 Hz) | Ar-C |
| ~116 (d, J ≈ 20 Hz) | Ar-C |
| ~28 | -C(O)CH₃ |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. The 'd' denotes a doublet due to C-F coupling.
Interpretation and Rationale:
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule.
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Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most deshielded signal in the spectrum, appearing at approximately 195 ppm.
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Aromatic and Heteroaromatic Carbons: The carbons of the pyrazole and 2-fluorophenyl rings will resonate in the aromatic region (approximately 116-158 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz). The other carbons of the fluorophenyl ring will also exhibit smaller C-F couplings.
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Methyl Carbon: The methyl carbon of the acetyl group will appear at the most upfield region of the spectrum, around 28 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences in the acquisition parameters. A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1] The acquisition time is also typically longer to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum with singlets for each unique carbon atom (except for carbons coupled to fluorine).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3130 | Medium | C-H stretch (aromatic/heteroaromatic) |
| ~2950 | Weak | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1590, 1500 | Medium | C=C and C=N stretch (aromatic/heteroaromatic) |
| ~1230 | Strong | C-F stretch |
Interpretation and Rationale:
The IR spectrum of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone is expected to show characteristic absorption bands for its key functional groups.
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C-H Stretching: Aromatic and heteroaromatic C-H stretches are anticipated around 3130 cm⁻¹, while the aliphatic C-H stretch of the methyl group will appear around 2950 cm⁻¹.
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C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone.
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C=C and C=N Stretching: The stretching vibrations of the pyrazole and phenyl rings are expected in the 1500-1600 cm⁻¹ region.
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C-F Stretching: A strong absorption band around 1230 cm⁻¹ is characteristic of the C-F bond.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be homogenous.
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Pellet Formation: Transfer the powdered mixture to a pellet press and apply pressure to form a thin, transparent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, a background spectrum of the empty sample compartment is collected. Then, the sample spectrum is recorded.
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Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum. The y-axis is typically presented as percent transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 218 | High | [M]⁺ (Molecular Ion) |
| 203 | Moderate | [M - CH₃]⁺ |
| 175 | Moderate | [M - CH₃CO]⁺ |
| 123 | High | [C₇H₄FN]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Interpretation and Rationale:
Under electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺) at m/z 218. Subsequent fragmentation can provide valuable structural clues.
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Molecular Ion: The peak at m/z 218 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound.
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Fragmentation: Common fragmentation pathways for this type of molecule include:
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Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z 203.
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Cleavage of the bond between the pyrazole ring and the acetyl group, resulting in the loss of an acetyl radical (•COCH₃) to yield a fragment at m/z 175.
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Fragmentation of the N-aryl bond, leading to characteristic ions of the 2-fluorophenylpyrazole moiety and the 2-fluorophenyl cation.
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Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: A small amount of the sample is dissolved in a volatile solvent and introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
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Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion, which can then undergo fragmentation.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
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Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous characterization of the molecule. The methodologies and interpretations presented in this guide serve as a robust framework for the analysis of this and other novel heterocyclic compounds, ensuring the scientific integrity of research and development efforts.
References
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Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. 2021;26(12):3695. Available from: [Link]
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All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances. 2020;10(35):20835-20840. Available from: [Link]
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NMR Sample Preparation. University of Cambridge Department of Chemistry. Available from: [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available from: [Link]
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KBr Pellet Method. Shimadzu. Available from: [Link]
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Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. TOFWERK. Available from: [Link]
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Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. 2023. Available from: [Link]
